(4,5-dimethyl-1H-imidazol-2-yl)methanamine dihydrochloride
Overview
Description
(4,5-dimethyl-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H13Cl2N3 and a molecular weight of 198.09 g/mol . This compound is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of (4,5-dimethyl-1H-imidazol-2-yl)methanamine dihydrochloride can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which typically uses glyoxal, ammonia, and formaldehyde as starting materials . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
(4,5-dimethyl-1H-imidazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of imidazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4,5-dimethyl-1H-imidazol-2-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4,5-dimethyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. Imidazole derivatives are known to inhibit enzymes like nitric oxide synthase, which plays a role in inflammation and neurodegenerative diseases . Additionally, they can modulate intracellular calcium and potassium fluxes, affecting various cellular processes .
Comparison with Similar Compounds
(4,5-dimethyl-1H-imidazol-2-yl)methanamine dihydrochloride can be compared with other imidazole derivatives, such as:
Clotrimazole: An antifungal agent that inhibits ergosterol synthesis.
Metronidazole: An antibiotic and antiprotozoal medication.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
What sets this compound apart is its unique substitution pattern on the imidazole ring, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
(4,5-dimethyl-1H-imidazol-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-4-5(2)9-6(3-7)8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITNRSCSKDBNGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)CN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223542-86-6 | |
Record name | (4,5-dimethyl-1H-imidazol-2-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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